REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:18][CH3:19])=[CH:13][CH:12]=1)=O.C(#N)C.C([SiH](CC)CC)C.C(=O)(O)[O-].[Na+]>C(OC)(C)(C)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[CH2:9][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:18][CH3:19])=[CH:13][CH:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
30.13 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)I)C(=O)C1=CC=C(C=C1)OCC
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
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Name
|
boron trifluoride-diethyletherate
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Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)OC
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Control Type
|
UNSPECIFIED
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Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the suspension was set stirring under nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over about 30 seconds
|
Duration
|
30 s
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed
|
Type
|
STIRRING
|
Details
|
was stirred for 17 hours
|
Duration
|
17 h
|
Type
|
ADDITION
|
Details
|
was added over about 1 minutes
|
Duration
|
1 min
|
Type
|
STIRRING
|
Details
|
the biphasic solution was stirred at ambient for 45 minutes
|
Duration
|
45 min
|
Type
|
WASH
|
Details
|
The upper organic phase was washed with saturated aq. sodium bicarbonate (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The washed extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated on a rotary evaporator to about one half of its original volume
|
Type
|
ADDITION
|
Details
|
was diluted with water (70 mL)
|
Type
|
CONCENTRATION
|
Details
|
Further concentration in vacuo at 45° C.
|
Type
|
CUSTOM
|
Details
|
formed which
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
After about 30 minutes at ambient, the suspended solids were isolated by filtration
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with water (30 mL)
|
Type
|
CUSTOM
|
Details
|
were dried in vacuo at 45° C
|
Type
|
WAIT
|
Details
|
After about 2.5 hours
|
Duration
|
2.5 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)I)CC1=CC=C(C=C1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |